REACTION_SMILES
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[C:7](=[O:8])([O:9][C:10]([CH3:11])([CH3:12])[CH3:13])[O:14][C:15]([O-:16])=[O:17].[CH2:3]([OH:4])[CH2:5][NH2:6].[Na+:2].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[OH-:1].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[CH2:3]([OH:4])[CH2:5][NH:6][C:7](=[O:8])[O:9][C:10]([CH3:11])([CH3:12])[CH3:13]
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Name
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CC(C)(C)OC(=O)OC(=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)OC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NCCO
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |